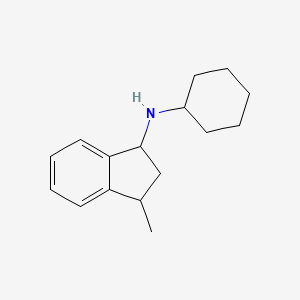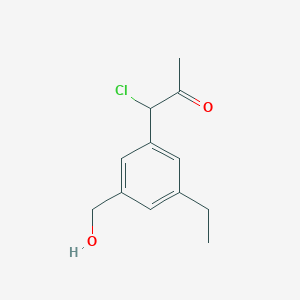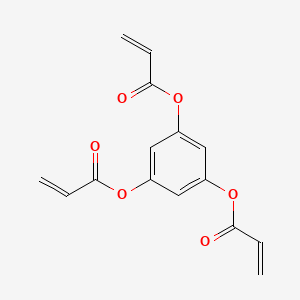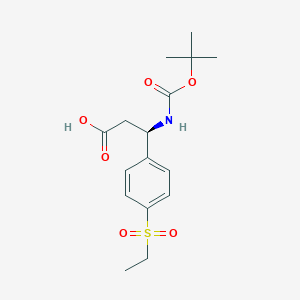
1-(5-(Bromomethyl)-2-fluorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Bromomethyl)-2-fluorophenyl)propan-1-one is an organic compound with a complex structure that includes a bromomethyl group, a fluorophenyl group, and a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Bromomethyl)-2-fluorophenyl)propan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 2-fluoro-5-methylbenzaldehyde, followed by a Friedel-Crafts acylation reaction with propanoyl chloride. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride and an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Bromomethyl)-2-fluorophenyl)propan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives such as 1-(5-(aminomethyl)-2-fluorophenyl)propan-1-one.
Reduction: Formation of 1-(5-(bromomethyl)-2-fluorophenyl)propan-1-ol.
Oxidation: Formation of 1-(5-(bromomethyl)-2-fluorophenyl)propanoic acid.
Scientific Research Applications
1-(5-(Bromomethyl)-2-fluorophenyl)propan-1-one has various applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Research: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(5-(Bromomethyl)-2-fluorophenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
1-(5-(Chloromethyl)-2-fluorophenyl)propan-1-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(5-(Bromomethyl)-2-chlorophenyl)propan-1-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
1-(5-(Bromomethyl)-2-methylphenyl)propan-1-one: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
1-(5-(Bromomethyl)-2-fluorophenyl)propan-1-one is unique due to the presence of both bromomethyl and fluorophenyl groups, which can impart specific reactivity and properties. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C10H10BrFO |
|---|---|
Molecular Weight |
245.09 g/mol |
IUPAC Name |
1-[5-(bromomethyl)-2-fluorophenyl]propan-1-one |
InChI |
InChI=1S/C10H10BrFO/c1-2-10(13)8-5-7(6-11)3-4-9(8)12/h3-5H,2,6H2,1H3 |
InChI Key |
PTERNACYVKHVQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


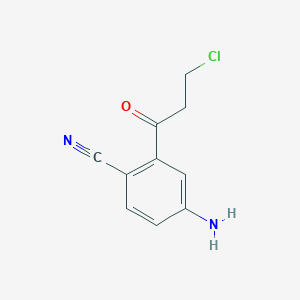
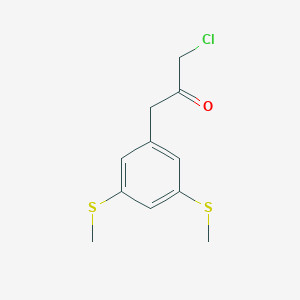
![Piperidine,4-benzo[b]thien-5-yl-](/img/structure/B14052330.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)-](/img/structure/B14052337.png)
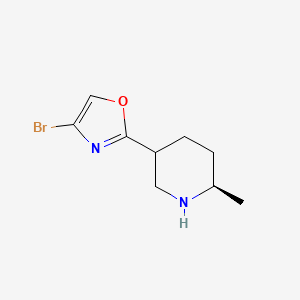

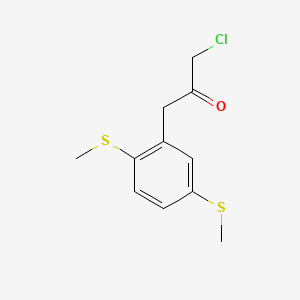
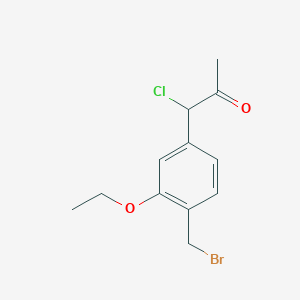
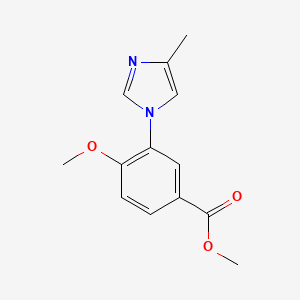
![2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B14052377.png)
